Differential Peptide Processing: Preprosomatostatin (25-34) is an N-Terminal Fragment, Not a Mature Hormone
In rat gastric antrum tissue extracts, immunoaffinity purification with an antibody against the prosomatostatin N-terminus yielded a single decapeptide peak corresponding to preprosomatostatin (25-34) at an estimated concentration of approximately 1.2 pmol/mg protein, whereas the same extracts contained SST-14 at approximately 8.5 pmol/mg protein [1]. The N-terminal decapeptide is generated via monobasic cleavage at Arg-24↓Ala-25 of the prosomatostatin precursor, a processing event entirely distinct from the dibasic cleavage that releases mature SST-14 and SST-28 from the carboxyl terminus [1].
| Evidence Dimension | Peptide identity and processing origin within prosomatostatin precursor |
|---|---|
| Target Compound Data | Sequence Ala-Pro-Ser-Asp-Pro-Arg-Leu-Arg-Gln-Phe; N-terminal monobasic cleavage product (Arg-24↓Ala-25) |
| Comparator Or Baseline | Somatostatin-14 (AGCKNFFWKTFTSC) and Somatostatin-28 (SST-14 with N-terminal extension); C-terminal dibasic cleavage products |
| Quantified Difference | Estimated 7.1-fold higher tissue content for SST-14 (~8.5 pmol/mg protein) versus antrin (~1.2 pmol/mg protein) in rat gastric antrum |
| Conditions | Rat gastric antrum tissue extracts; immunoaffinity chromatography with anti-prosomatostatin N-terminus antibody; radioimmunoassay detection [1] |
Why This Matters
This demonstrates that preprosomatostatin (25-34) is not merely a lower-affinity SST analog but a distinct N-terminal prohormone fragment with an entirely different processing origin and biological identity, making it irreplaceable for studies of N-terminal prosomatostatin processing pathways.
- [1] Benoit R, Ling N, Esch F. A new prosomatostatin-derived peptide reveals a pattern for prohormone cleavage at monobasic sites. Science. 1987;238(4830):1126-1129. View Source
